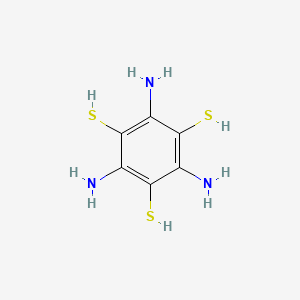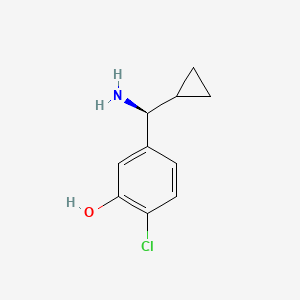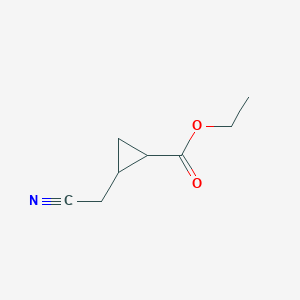
2-Methyl-3,4-dihydropapaverinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3,4-dihydropapaverinium is a nitrogen-containing heterocyclic compound
準備方法
The preparation of 2-Methyl-3,4-dihydropapaverinium involves several synthetic routes. One common method includes the selective dehydrogenation of 1,2,3,4-tetrahydropapaverine. This process typically involves refluxing and dehydrogenating 1,2,3,4-tetrahydropapaverine in the presence of a solvent and elemental sulfur . The reaction mixture is then cooled, filtered, and acidified to obtain the desired compound. Industrial production methods may involve similar steps but on a larger scale, ensuring the efficient recovery of reactants and optimization of reaction conditions to maximize yield.
化学反応の分析
2-Methyl-3,4-dihydropapaverinium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur, acids, and organic solvents. For instance, the compound can be oxidized using elemental sulfur, leading to the formation of different oxidation products . Reduction reactions may involve the use of reducing agents such as sodium borohydride. Substitution reactions can occur at different positions on the molecule, leading to the formation of various substituted derivatives.
科学的研究の応用
2-Methyl-3,4-dihydropapaverinium has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antiviral properties . In medicine, derivatives of this compound are explored for their potential therapeutic effects, such as muscle relaxants and kinase inhibitors . Additionally, it has applications in the pharmaceutical industry as a building block for drug discovery and development.
作用機序
The mechanism of action of 2-Methyl-3,4-dihydropapaverinium involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling pathways. For example, it may inhibit specific kinases, thereby affecting cell proliferation and survival . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.
類似化合物との比較
2-Methyl-3,4-dihydropapaverinium can be compared with other similar compounds, such as 2-Methylpapaverinium iodide and 2’-Hydroxymethyl-2-methylpapaverinium iodide . These compounds share structural similarities but may differ in their chemical properties and biological activities. For instance, 2-Methylpapaverinium iodide forms pseudobases by the addition of hydroxide ions, whereas this compound undergoes different types of chemical reactions
特性
分子式 |
C21H26NO4+ |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C21H26NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13H,8-10H2,1-5H3/q+1 |
InChIキー |
PLKJOOZHDCZCGL-UHFFFAOYSA-N |
正規SMILES |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)OC)CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(S)-1-(5-(6-(3-Ethylmorpholino)-4-(4-(methylsulfonyl)tetrahydro-2H-pyran-4-yl)pyridin-2-yl)-1H-pyrrolo[3,2-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B12963860.png)

![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12963874.png)


![1-((R)-2'-Amino-[1,1'-binaphthalen]-2-yl)-3-((1S)-(6-methoxyquinolin-4-yl)((2S)-5-vinylquinuclidin-2-yl)methyl)thiourea](/img/structure/B12963889.png)



![3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B12963923.png)


